
(S)-N-Methylene Pramipexole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-N-Methylene Pramipexole, also known as this compound, is a useful research compound. Its molecular formula is C₁₁H₁₇N₃S and its molecular weight is 223.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmacological Profile
The pharmacokinetics of pramipexole indicate that it is more than 20% soluble in water and exhibits varying solubility in organic solvents, which is crucial for its formulation . The compound's bioavailability and half-life make it suitable for once-daily dosing regimens, enhancing patient compliance.
Table 1: Pharmacokinetic Properties of Pramipexole
Parameter | Value |
---|---|
Solubility in Water | >20% |
Solubility in Methanol | ~8% |
Solubility in Ethanol | ~0.5% |
Half-Life | 8-12 hours |
Bioavailability | ~90% |
Parkinson's Disease Management
(S)-N-Methylene Pramipexole has shown promise in managing Parkinson's disease symptoms. A notable case study involved a patient with drug-induced parkinsonism who was treated successfully with pramipexole after discontinuing other antipsychotic medications . This highlights the compound's versatility beyond traditional indications.
Restless Legs Syndrome
In clinical trials, pramipexole has been effective in treating restless legs syndrome. Patients reported significant reductions in symptom severity and improvements in sleep quality . The mechanism involves modulation of dopaminergic pathways, which are often disrupted in this condition.
Emerging Research Directions
Recent studies have explored the potential of this compound in treating other neurological disorders, including:
- Major Depressive Episodes : Evidence suggests that pramipexole may alleviate symptoms of depression, particularly in treatment-resistant cases .
- Amyotrophic Lateral Sclerosis : Although primarily studied for other applications, there have been investigations into its use for neurodegenerative diseases like amyotrophic lateral sclerosis .
Case Studies
- Drug-Induced Parkinsonism :
- Restless Legs Syndrome :
常见问题
Basic Research Questions
Q. What are the key synthetic steps for (S)-N-Methylene Pramipexole, and how is enantiomeric purity ensured?
The synthesis involves sequential reactions starting with 4-aminocyclohexanol, including N-protection, oxidation to a ketone, α-bromination, cyclocondensation with thiourea, deprotection, and enantiomeric separation. Enantiomeric purity is achieved via chiral resolution techniques (e.g., chromatography using chiral stationary phases) or asymmetric synthesis. Critical intermediates must be validated using spectroscopic methods (NMR, LC-MS) and compared to pharmacopeial standards (e.g., USP or EP) .
Q. How should researchers validate analytical methods for detecting this compound and its impurities?
Method validation requires compliance with ICH guidelines (Q2(R1)), including specificity, linearity, accuracy, precision, and robustness. For impurity profiling, use HPLC or UPLC coupled with UV/Vis or mass spectrometry. Reference standards (e.g., 7-Keto Pramipexole) are essential for quantifying degradation products. System suitability tests, such as retention time matching and resolution criteria (e.g., ≥2.0 between peaks), ensure reproducibility. Pharmacopeial methods (e.g., USP 〈197M〉 for IR spectroscopy) provide additional validation frameworks .
Q. What pharmacokinetic properties of Pramipexole are critical for experimental design?
Key parameters include:
- Absorption : Peak plasma concentration (Tmax) at ~2 hours (delayed by food).
- Distribution : Volume of distribution ~500 L, 15% plasma protein binding.
- Elimination : Renal excretion (90% unchanged), clearance rate ~400 mL/min.
Adjust dosing in renal impairment (creatinine clearance <50 mL/min reduces clearance by 30%). Plasma monitoring is recommended due to intrasubject variability .
Advanced Research Questions
Q. How do molecular docking studies inform the design of Pramipexole derivatives for neurological targets?
Docking simulations (e.g., using Discovery Studio 2021) predict binding affinity to dopamine receptors (e.g., D3 receptor, PDB ID: 7CMU). Derivatives are optimized for steric compatibility and hydrogen bonding with active sites. Stability analyses (e.g., molecular dynamics) assess conformational changes. Validation includes comparing docking scores with in vitro binding assays (e.g., radioligand displacement) .
Q. What methodologies quantify impurities like this compound in formulations?
Impurity profiling employs LC-MS/MS with charged aerosol detection (CAD) for non-UV-active compounds. For example, this compound (C10H15N3S) is quantified against certified reference materials (CRMs) using validated calibration curves. Forced degradation studies (acid/base hydrolysis, oxidation) identify potential impurities during stability testing .
Q. What design considerations apply to head-to-head trials comparing Pramipexole with levodopa?
Use randomized, double-blind, active-controlled designs with standardized endpoints (e.g., UPDRS for Parkinson’s, HAM-D for depression). Address confounders like population heterogeneity (e.g., RLS vs. Parkinson’s cohorts) by stratifying randomization. Statistical power calculations must account for expected effect sizes (e.g., 80% symptom improvement for Pramipexole vs. 40% for levodopa in RLS) .
Q. How should cardiovascular risks (e.g., heart failure) be mitigated in Pramipexole trials?
Incorporate FDA-recommended monitoring: echocardiography, BNP/NT-proBNP levels, and adverse event reporting. Meta-analyses suggest a 1.86-fold increased heart failure risk; adjust inclusion criteria to exclude patients with preexisting cardiac conditions. Use case-control studies for post-marketing surveillance .
Q. What challenges arise in evaluating cognitive effects of Pramipexole in Parkinson’s disease?
Mixed outcomes in non-demented populations necessitate stratified subgroup analyses. Use validated tools (e.g., MoCA, PD-CRS) to assess domains like executive function. Long-term studies (>3 years) are required to detect delayed cognitive decline, but attrition bias must be minimized .
Q. How can preclinical models elucidate neuroprotective mechanisms in bipolar depression?
In vivo models (e.g., chronic unpredictable stress) assess anti-apoptotic and antioxidant effects. Measure biomarkers like Bcl-2/Bax ratios and mitochondrial complex I activity. Cross-validate findings with PET imaging (e.g., dopamine transporter density) in clinical cohorts .
Q. What statistical approaches optimize dose-response analysis in Pramipexole trials?
Use MCP-Mod (Multiple Comparison Procedure–Modeling) to identify minimal effective doses. For nonlinear responses (e.g., U-shaped efficacy in depression), apply Emax models or Bayesian adaptive designs. Address dropout bias via mixed-effects repeated measures (MMRM) .
属性
分子式 |
C₁₁H₁₇N₃S |
---|---|
分子量 |
223.34 |
同义词 |
(S)-N2-Methylene-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine; 2-Methyleneamino (S)-Pramipexole |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。